Eicosyltrimethylammonium bromide
Overview
Description
Eicosyltrimethylammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various scientific and industrial applications due to its ability to form micelles in aqueous solutions. This compound is particularly effective in disrupting cell membranes, making it useful in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosyltrimethylammonium bromide can be synthesized through the reaction of eicosyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Eicosyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of eicosyltrimethylammonium hydroxide.
Scientific Research Applications
Eicosyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to extract intracellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The primary mechanism of action of eicosyltrimethylammonium bromide involves its surfactant properties. It disrupts cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is exploited in various applications, from cell lysis in biological research to its use as a disinfectant.
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Lauryltrimethylammonium Bromide: Known for its use in personal care products.
Tetradecyltrimethylammonium Bromide: Commonly used in industrial applications.
Uniqueness: Eicosyltrimethylammonium bromide stands out due to its longer alkyl chain, which enhances its ability to form micelles and disrupt cell membranes more effectively compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant properties.
Properties
IUPAC Name |
icosyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2,3)4;/h5-23H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKQUZGJQABVKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994144 | |
Record name | N,N,N-Trimethylicosan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-61-2 | |
Record name | 1-Eicosanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7342-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, eicosyltrimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethylicosan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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